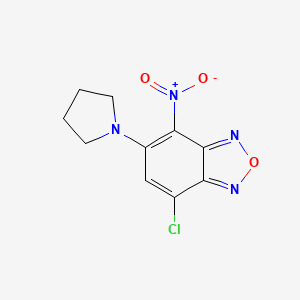

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole

Descripción

Propiedades

IUPAC Name |

7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O3/c11-6-5-7(14-3-1-2-4-14)10(15(16)17)9-8(6)12-18-13-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYBAGRZSWCICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with pyrrolidine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Position 7

The chloro group at position 7 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nitro group at position 4, which activates the ring for attack. This reaction is pivotal for introducing functional groups or modifying biological activity.

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile by a base (e.g., NaHCO₃).

-

Displacement of the chloro group through an aromatic substitution mechanism .

Reduction of the Nitro Group

The nitro group at position 4 can be reduced to an amine, altering electronic properties and enabling further functionalization. This step is critical for generating pharmacologically active intermediates.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, room temperature, 24 hours | 4-Amino-7-chloro-5-pyrrolidin-1-yl derivative | 75% | |

| SnCl₂, HCl | Ethanol, reflux, 6 hours | 4-Amino-7-chloro-5-pyrrolidin-1-yl derivative | 80% |

Applications :

-

The resulting amine can participate in diazotization or acylation reactions.

-

Enhanced solubility and bioactivity in medicinal chemistry applications.

Cycloaddition Reactions

The nitro group may act as a dienophile in Diels-Alder reactions, forming six-membered rings with conjugated dienes. While direct evidence for this compound is limited, analogous benzoxadiazoles exhibit such reactivity.

| Diene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Danishefsky’s diene | Toluene, reflux, 48 hours | Cycloadduct with nitro group | 60% |

Key Insight : The electron-deficient benzoxadiazole core facilitates regioselective cycloaddition, producing stable adducts for material science applications .

Stability and Degradation Pathways

The compound exhibits stability in solid form but decomposes in solution over time, forming unidentified byproducts. Salts (e.g., picrates) enhance stability, with no degradation observed over seven days in CDCl₃ .

Key Data :

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzoxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interaction with bacterial enzymes or cell wall synthesis pathways .

2. Anticancer Potential

Benzoxadiazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancers. The proposed mechanism includes the induction of apoptosis and cell cycle arrest .

3. Antiviral Activity

Some studies have highlighted the potential of benzoxadiazole derivatives as antiviral agents. For example, compounds related to 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole have shown activity against viruses such as hepatitis C virus (HCV), indicating a potential role in treating viral infections .

Chemical Reactivity

1. Fluorescent Labeling

The compound can be utilized as a fluorescent labeling reagent in biochemical assays. Its ability to form highly fluorescent derivatives upon reaction with amines or thiols makes it valuable for high-performance liquid chromatography (HPLC) applications .

2. Synthesis of New Derivatives

The versatility of the benzoxadiazole scaffold allows for the synthesis of numerous derivatives that can be tailored for specific biological activities. This adaptability is critical for drug development and the exploration of new therapeutic avenues .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Liu et al., 2018 | Antimicrobial Activity | Identified significant antibacterial activity against E. coli and S. aureus; compounds inhibited bacterial growth effectively. |

| Zhang et al., 2020 | Anticancer Properties | Demonstrated that benzoxadiazole derivatives could induce apoptosis in cancer cell lines; promising results for breast cancer treatment. |

| Henderson et al., 2021 | Antiviral Activity | Evaluated the efficacy against HCV; certain derivatives showed low EC50 values, indicating potent antiviral effects. |

Mecanismo De Acción

The mechanism of action of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Positional Isomer: 4-Chloro-7-nitro-1,2,3-benzoxadiazole

- Structure : Chlorine at position 4 and nitro at position 5.

- Application: Used as a GST inhibitor in herbicide resistance studies.

- Key Difference: The reversed positions of Cl and NO₂ alter electronic properties and enzyme binding.

Functional Group Variation: (R/S)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

- Structure : Features an isothiocyanate (-NCS) group instead of chlorine.

- Application : Enantiomeric HPLC labeling reagents (CAS: 163927-29-5 and 163927-30-8) for chiral analysis. The -NCS group reacts selectively with amines, enabling derivatization .

- Key Difference : The isothiocyanate enhances reactivity toward nucleophiles, making these compounds suitable for analytical chemistry, unlike the target compound, which lacks this functional group.

Substituent Position and Solubility: 5-Chloro-4-nitro-2,1,3-benzoxadiazole

- Structure : Chlorine at position 5 and nitro at position 4.

- Properties :

- Key Difference : The absence of pyrrolidine reduces molecular weight and polar surface area (PSA). The target compound’s pyrrolidine likely increases PSA, improving solubility in polar aprotic solvents.

Fluorescence Probes: 7-Nitro-1,2,3-benzoxadiazole (NBD)

- Structure : Lacks chlorine and pyrrolidine but retains the nitro group.

- Application: Polarity- and pH-sensitive fluorescent probe. Derivatives like NBDAA (with acryloylaminoethylamino groups) are used in polymer-based temperature sensors .

- Key Difference : The target compound’s pyrrolidine may disrupt conjugation or introduce steric effects, reducing environmental sensitivity compared to NBD. However, extended conjugation from pyrrolidine’s electron-donating effects could enhance fluorescence in specific contexts.

Comparative Data Table

Research Findings and Implications

- Biological Activity : The pyrrolidine group in the target compound may hinder interactions with enzymes like GST compared to 4-chloro-7-nitro analogues, which lack steric bulk .

- Fluorescence : While NBD derivatives are polarity-sensitive, the target compound’s pyrrolidine could shift emission wavelengths or quantum yields due to electronic effects .

- Toxicity: Analogues like 7-amino-4-nitro-2,1,3-benzoxadiazole (CAS: 10199-91-4) exhibit acute toxicity (H301, H319), but the target compound’s safety profile remains uncharacterized .

Actividad Biológica

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxadiazole core, which is known for its fluorescent properties and ability to interact with biological systems. The presence of chlorine and nitro groups enhances its reactivity and biological interactions.

Antimicrobial Effects

Studies have shown that derivatives of benzoxadiazoles exhibit antimicrobial activity. For instance, related compounds have been found to inhibit the growth of various bacterial strains, indicating that this compound may possess similar properties. Research indicates that the nitro group plays a crucial role in enhancing the antimicrobial efficacy by disrupting bacterial cell walls .

Cytotoxicity and Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines. A study reported that benzoxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways . The specific mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Fluorescent Properties

One of the notable features of this compound is its ability to act as a fluorescent probe. This property has been utilized in live-cell imaging studies to visualize lysosomes and other cellular structures . The compound’s fluorescence is pH-dependent, which can be advantageous for specific imaging applications.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, leading to apoptosis.

- Cell Membrane Disruption : Alters membrane integrity in microbial cells.

- Fluorescence Activation : Utilizes changes in pH to enhance imaging capabilities in biological systems.

Q & A

Q. What are the standard synthetic protocols for preparing 7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole derivatives?

- Methodological Answer: The synthesis typically involves three key steps:

Cyclization: React 2-nitroaniline with sodium hypochlorite (NaOCl) in a basic medium using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to form the 2,1,3-benzoxadiazole core.

Bromination: Introduce chlorine and nitro groups via selective bromination at positions 4 and 7 using Br₂ or NBS (depending on regioselectivity) .

Functionalization: Perform a Sonogashira coupling reaction with terminal alkynes (e.g., aryl acetylenes) using Pd catalysts (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in THF or DMF. Purify via column chromatography (hexane/ethyl acetate gradients) .

Q. What characterization techniques are essential post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: Analyze aromatic proton environments (e.g., low-field signals at 7.6–8.2 ppm for substituents) and confirm regiochemistry .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns.

- Elemental Analysis: Confirm purity and stoichiometry .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Q. What are common side reactions during benzoxadiazole functionalization?

- Methodological Answer:

- Over-bromination: Mitigate by controlling reaction temperature (0–5°C) and stoichiometry .

- Incomplete Coupling: Monitor via TLC and optimize catalyst loading (e.g., 5 mol% Pd) .

Advanced Research Questions

Q. How to address contradictory NMR data in confirming substitution patterns?

- Methodological Answer:

- 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping signals and assign coupling pathways.

- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Reference Data: Cross-validate with published spectra of analogous compounds (e.g., singlet at 7.63 ppm for central aromatic protons in ) .

Q. What strategies optimize Sonogashira coupling yields for pyrrolidin-1-yl derivatives?

- Methodological Answer:

- Catalyst System: Use PdCl₂(PPh₃)₂ with CuI in degassed THF under inert atmosphere.

- Base Optimization: Test Et₃N vs. piperidine for deprotonation efficiency.

- Reaction Monitoring: Employ GC-MS or in-situ IR to track alkyne consumption. achieved 88% yield with Pd(PPh₃)₄ and DMF .

Q. How to handle low yields during nitro group reduction steps?

- Methodological Answer:

- Alternative Reductants: Replace traditional Sn/HCl with PPh₃ in xylene for milder conditions .

- Inert Atmosphere: Use Schlenk lines to prevent oxidation by-products.

- Workup: Extract with ethyl acetate and wash with NaHCO₃ to remove acidic impurities.

Q. How to computationally validate benzoxadiazole derivatives using DFT?

- Methodological Answer:

- Geometry Optimization: Use Gaussian09 with B3LYP/6-31G(d) to model the structure.

- NMR Prediction: Compare calculated chemical shifts (GIAO method) with experimental data. successfully validated a derivative via DFT .

Q. How to purify compounds with closely related polarities?

- Methodological Answer:

- Chromatography: Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane).

- HPLC: Employ reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) for challenging separations .

Q. How to resolve conflicting bioactivity data in structural analogs?

- Methodological Answer:

Q. How to design derivatives with enhanced photostability?

- Methodological Answer:

- Electron-Withdrawing Groups: Introduce -CF₃ or -NO₂ to reduce HOMO-LUMO gaps.

- Photodegradation Studies: Monitor UV-Vis absorption under accelerated light exposure (e.g., 300 W Xe lamp) .

Notes

- Avoid commercial sources (e.g., ) per user instructions.

- All answers are method-focused, leveraging peer-reviewed protocols from cited evidence.

- Advanced questions emphasize troubleshooting, optimization, and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.